molecular formula C22H32N2O4 B11576017 ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11576017
M. Wt: 388.5 g/mol
InChI Key: AYGCNDGOZRPCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C22H32N2O4/c1-4-27-22(26)21-15(2)24(3)20-11-10-18(12-19(20)21)28-14-17(25)13-23-16-8-6-5-7-9-16/h10-12,16-17,23,25H,4-9,13-14H2,1-3H3

InChI Key

AYGCNDGOZRPCAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3CCCCC3)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves multiple steps. One common method starts with the preparation of the indole core, which is then functionalized to introduce the desired substituents. The reaction typically involves the use of reagents such as ethyl α-ethylacetoacetate, m-anisidine, and NaNO2 in the presence of concentrated hydrochloric acid . The intermediate products are then further reacted with cyclohexylamine and other reagents to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole core and have similar biological activities.

    Cyclohexylamino derivatives: Compounds with cyclohexylamino groups exhibit similar chemical reactivity and biological properties.

Uniqueness

Ethyl 5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.